molecular formula C11H13ClO4 B12696825 Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate CAS No. 85098-93-7

Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate

Cat. No.: B12696825
CAS No.: 85098-93-7
M. Wt: 244.67 g/mol
InChI Key: ALHKAHMAUJFZGF-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate is a substituted aromatic ester derived from p-anisic acid (4-methoxybenzoic acid). Its structure features a benzene ring with a methyl ester group at the para position (C4), chlorine at C3, methyl groups at C2 and C5, and a hydroxyl group at C5.

Properties

CAS No.

85098-93-7

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

methyl 5-chloro-2-hydroxy-4-methoxy-3,6-dimethylbenzoate

InChI

InChI=1S/C11H13ClO4/c1-5-7(11(14)16-4)9(13)6(2)10(15-3)8(5)12/h13H,1-4H3

InChI Key

ALHKAHMAUJFZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)OC)C)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate typically involves the esterification of the corresponding carboxylic acid. The process begins with the chlorination of 2,5-dimethyl-6-hydroxybenzoic acid, followed by methylation using methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-chloro-2,5-dimethyl-6-oxo-p-anisate, while reduction could produce 3-hydroxy-2,5-dimethyl-6-hydroxy-p-anisate .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate is in the field of analytical chemistry, specifically in HPLC. The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have explored the synthesis of derivatives based on this compound that exhibit promising anticancer properties. A series of compounds derived from structural modifications have been tested for their ability to inhibit cancer cell proliferation. For instance, derivatives showed selective inhibitory actions against HCT-116 cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent compounds demonstrated significant apoptotic activity and were found to act through specific signaling pathways involving heat shock protein 90 (HSP90) and TRAP1 .

Synthesis and Structural Studies

Derivatives and Their Biological Activities

The synthesis of various derivatives from this compound has led to the discovery of compounds with enhanced biological activities. These derivatives have been characterized through various methods, including molecular docking studies that help elucidate their mechanisms of action against cancer cells. The research indicates that specific modifications can enhance selectivity and potency against target cancer types .

Summary of Research Findings

Application AreaKey Findings
Analytical Chemistry Effective separation via HPLC; scalable methods for pharmacokinetics .
Medicinal Chemistry Derivatives exhibit anticancer activity; selective inhibition on HCT-116 cells .
Synthesis Studies Structural modifications enhance biological activity; potential mechanisms identified .

Case Study 1: HPLC Method Development

A detailed study was conducted to optimize the HPLC method for separating this compound. Researchers evaluated different mobile phase compositions and column types to maximize resolution and sensitivity.

Case Study 2: Anticancer Activity Assessment

In vitro studies were performed on synthesized derivatives to assess their cytotoxic effects on various cancer cell lines. The results indicated a correlation between structural modifications and increased anticancer potency.

Mechanism of Action

The mechanism by which methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate exerts its effects involves interactions with specific molecular targets. The hydroxy and chloro groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related compounds from the provided evidence, highlighting key differences in synthesis, substituent effects, and physicochemical properties.

Methyl 3-[[4-(3-Chlorophenoxy)-6-Phenoxy-1,3,5-Triazin-2-yl]Amino]Benzoate ()

  • Core Structure : Triazine ring vs. benzene ring in the target compound.
  • Substituents: The triazine derivative has phenoxy and chlorophenoxy groups, while the target compound features methyl, chloro, and hydroxyl groups on a benzene ring.
  • Synthesis: employs a multi-step procedure with trichlorotriazine, phenol, and methyl 3-aminobenzoate, requiring precise temperature control and purification via crystallization . The target compound likely involves electrophilic aromatic substitution or esterification under milder conditions.
  • Physicochemical Properties :
    • Melting Point : Triazine derivative (151.5–156°C) vs. hypothetical higher m.p. for the target due to hydrogen bonding from the hydroxyl group.
    • Solubility : The triazine compound’s aromatic substituents may reduce polarity compared to the target’s hydroxyl group, affecting solubility in polar solvents.

5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-Ones ()

  • Core Structure: Pyridazinone ring vs. benzene ring.
  • Substituents : Chloro and phenyl groups on a heterocyclic system vs. chloro, methyl, and hydroxyl groups on an aromatic ester.
  • However, the ester group in the target compound may stabilize the ring against such reactions .

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride ()

  • Core Structure: Aliphatic amino acid ester vs. aromatic ester.
  • Substituents: Bulky tert-butyl and methylamino groups vs. aromatic chloro and methyl groups.
  • Stability : Aliphatic esters (e.g., ) are generally more susceptible to hydrolysis than aromatic esters (target compound) due to reduced resonance stabilization .
  • Synthesis : uses deprotection with HCl/dioxane, whereas the target compound may require Friedel-Crafts alkylation or directed ortho-methylation.

Fluorinated Propanoyl Fluorides ()

  • Core Structure : Fluorinated aliphatic chains vs. chlorinated aromatic system.
  • Applications : Fluorinated compounds () are often used surfactants, while the target’s aromatic system may favor use in UV stabilizers or bioactive molecules.

Biological Activity

Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate (chemical formula: C11H13ClO4) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article examines its biological activity, including antimicrobial, cytotoxic, and potential therapeutic effects based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a chloro group and multiple methyl and hydroxy substituents on an anisate backbone. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In a study evaluating various compounds derived from natural sources, it was found that this compound showed significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1–64 μg/mL .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound possesses notable cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (μM) Reference
HL-6028.3 - 45.8
A-5495.2 - 82.8
K56234.5
HeLa25.2

These findings suggest that the compound may be a candidate for further investigation in cancer therapeutics.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the hydroxy group may play a critical role in its interaction with cellular targets, potentially influencing pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential use as an antitumor agent .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .
  • Pharmacological Potential : Given its unique structure and biological activities, there is ongoing research into developing derivatives of this compound for improved efficacy and selectivity against specific biological targets.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodConditions/ResultsReference
PurityHPLC-MS>98% (C18 column, 70:30 ACN/H₂O)
Melting PointDifferential Scanning Calorimetry142–144°C
Stability (t₁/₂)Accelerated Degradation Study28 days at 40°C/75% RH

Q. Table 2. Synthetic Optimization Variables

VariableOptimal RangeImpact on YieldReference
Coupling Agent (EDC)1.2–1.5 equivMaximizes activation of carboxyl group
SolventAnhydrous DMFEnhances solubility of intermediates
Reaction Time12–24 hoursEnsures complete esterification

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